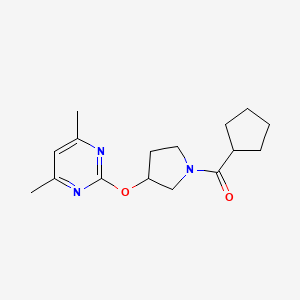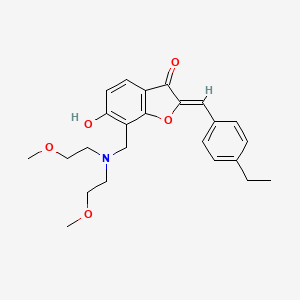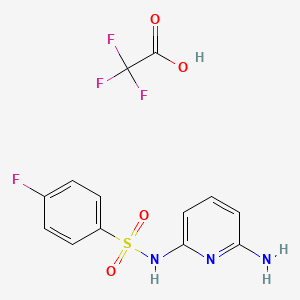
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including anticancer, antibacterial, and enzyme inhibition properties. While the provided papers do not directly discuss N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related benzamide compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride. For example, N-(pyridin-3-yl)benzamides can be synthesized by reacting 3-aminopyridine with benzoyl chloride under basic conditions . Similarly, the synthesis of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide would likely involve the reaction of an appropriate amine with a carboxylic acid derivative, possibly in the presence of a base or catalyst to drive the reaction to completion.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles . For instance, the crystal structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide revealed two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This information is crucial for understanding the molecular conformation and potential intermolecular interactions of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For example, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involved the oxidation and cyclization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . Additionally, coordination of benzamide ligands to copper(II) ions resulted in the formation of stable planar complexes . These reactions are indicative of the reactivity of benzamide derivatives and suggest that N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide may also participate in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and luminescence, can be influenced by their molecular structure. For instance, pyridyl substituted benzamides with aggregation-enhanced emission properties were found to be luminescent in both solution and solid state, and their behavior was influenced by the polarity of the solvents . The presence of substituents such as methoxy groups can also affect the properties of the compounds, as seen in the case of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, which showed moderate to good anticancer activity . These findings suggest that the physical and chemical properties of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide would be similarly influenced by its specific substituents and molecular conformation.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Structure Analysis
Research has demonstrated advancements in synthesis methods related to N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide and its derivatives. For instance, studies on the Bischler-Napieralski reaction have provided insights into cyclization processes, resulting in compounds like 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings are pivotal for understanding the chemical behavior and potential applications of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide in medicinal chemistry and drug design (Browne, Skelton, & White, 1981).
Molecular Interaction Studies
The exploration of molecular interactions, especially in the context of crystal structure and Hirshfeld surface analysis, is another area where N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide has seen significant application. For example, research on derivatives like N-(pyridin-2-ylmethyl)benzamide has shed light on the orientation of pyridine and benzene rings in the crystalline state, contributing to a deeper understanding of molecular assembly and interaction (Artheswari, Maheshwaran, & Gautham, 2019).
Advanced Photophysical Properties
Studies on compounds related to N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide have revealed interesting photophysical properties. Research into pyridyl substituted benzamides has uncovered aggregation-enhanced emission and multi-stimuli-responsive behaviors. These findings are crucial for the development of new materials with potential applications in sensing, imaging, and optoelectronic devices (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Anticancer Research
The anticancer potential of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide derivatives has been a subject of investigation. Synthesis and evaluation of benzamide derivatives have contributed to the identification of compounds with moderate to good anticancer activity against various human cancer cell lines. This line of research is essential for the discovery and development of new therapeutic agents (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-10-9-16(14-20(19)27-2)11-13-24-22(25)17-6-5-7-18(15-17)28-21-8-3-4-12-23-21/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWYEOEFVPFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
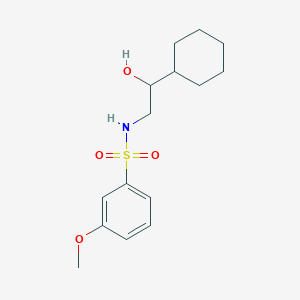
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2517654.png)

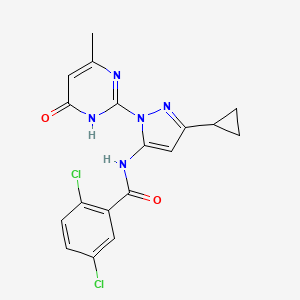
![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)
![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)
